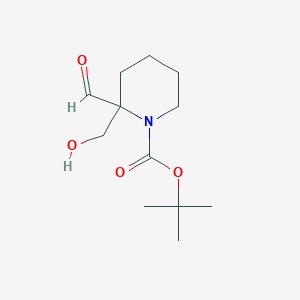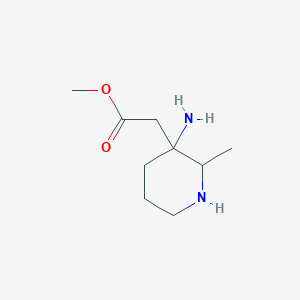![molecular formula C10H8N4S B13302999 3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile](/img/structure/B13302999.png)
3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile is a chemical compound with the molecular formula C10H8N4S It is a member of the thiadiazole family, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 4-chloromethyl-1,2,3-thiadiazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the nitrile group or the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. For example, it may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits a range of biological activities, including antifungal and anti-inflammatory effects.
1,2,5-Thiadiazole: Studied for its potential as an antiviral and antibacterial agent.
Uniqueness
3-[(1,2,3-Thiadiazol-4-ylmethyl)amino]benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C10H8N4S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
3-(thiadiazol-4-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C10H8N4S/c11-5-8-2-1-3-9(4-8)12-6-10-7-15-14-13-10/h1-4,7,12H,6H2 |
Clave InChI |
ONQZKHHFRJMNTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NCC2=CSN=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)


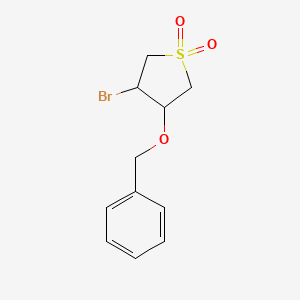

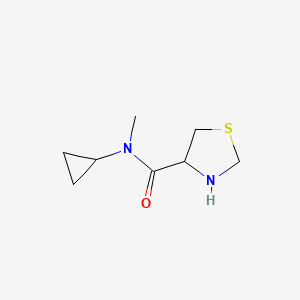

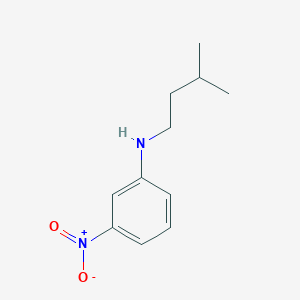
![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
